molecular formula C21H17Br2N3O2 B15078298 2-Amino-N'-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide CAS No. 303083-94-5

2-Amino-N'-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide

Cat. No.: B15078298
CAS No.: 303083-94-5
M. Wt: 503.2 g/mol
InChI Key: UQOPPDAQIGKDKS-BRJLIKDPSA-N
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Description

2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes amino, benzyloxy, and dibromobenzohydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 3,5-dibromobenzoic acid with hydrazine hydrate to form 3,5-dibromobenzohydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 2-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product, 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzohydrazides.

Mechanism of Action

The mechanism of action of 2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as histone deacetylases (HDACs) or kinases, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and inducing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-N’-(2-(benzyloxy)benzylidene)-3,5-dibromobenzohydrazide is unique due to the presence of both dibromo and benzyloxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

303083-94-5

Molecular Formula

C21H17Br2N3O2

Molecular Weight

503.2 g/mol

IUPAC Name

2-amino-3,5-dibromo-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17Br2N3O2/c22-16-10-17(20(24)18(23)11-16)21(27)26-25-12-15-8-4-5-9-19(15)28-13-14-6-2-1-3-7-14/h1-12H,13,24H2,(H,26,27)/b25-12+

InChI Key

UQOPPDAQIGKDKS-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=C(C(=CC(=C3)Br)Br)N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C3=C(C(=CC(=C3)Br)Br)N

Origin of Product

United States

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